2,4-Dinitrotoluene

Description

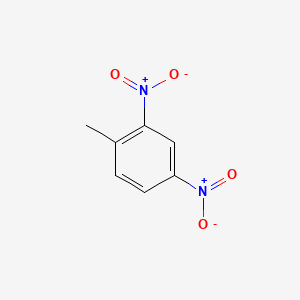

2,4-dinitrotoluene is a dinitrotoluene in which the methyl group is ortho to one of the nitro groups and para to the other. It is the most common isomer of dinitrotoluene.

2,4-Dintirotoluene is used as an intermediate in the manufacture of polyurethanes. No information is available on the acute (short-term) effects of this compound in humans. Chronic (long-term) inhalation exposure to this compound affects the central nervous system (CNS) and blood in humans. A significant reduction in sperm count and normal sperm morphology was observed in one study of chronically exposed workers, while other studies have not reported this effect. No significant increase in cancer mortality was observed in a study of workers occupationally exposed to this compound by inhalation. Kidney, liver, and mammary gland tumors were observed in animals orally exposed to 2,4- dinitrotoluene. EPA has not classified this compound for potential carcinogenicity.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBMJGBANMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4, Array | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020529 | |

| Record name | 2,4-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379 | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27 | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow needles or monoclinic prisms, Yellow or orange crystals | |

CAS No. |

121-14-2, 1326-41-6, 84029-42-5 | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001326416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084029425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-methyl-2,4-dinitro-, sulfurized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6741D310ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F | |

| Record name | DINITROTOLUENES, MOLTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DINITROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/163 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2,4-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,4-Dinitrotoluene (DNT), a significant industrial chemical primarily used as a precursor in the production of toluene (B28343) diisocyanate (TDI) for polyurethane foams and in the manufacturing of explosives like Trinitrotoluene (TNT).[1][2] This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from synthesis to toxicological assessment.

Chemical Identity and Physical Properties

This compound, with the IUPAC name 1-methyl-2,4-dinitrobenzene, is an organic compound belonging to the dinitrotoluene class.[3] It is a pale yellow to orange crystalline solid at room temperature with a slight characteristic odor.[3][4] DNT is one of six possible isomers of dinitrotoluene, with the 2,4-isomer being the most common.[3]

Core Identifiers

| Identifier | Value |

| IUPAC Name | 1-methyl-2,4-dinitrobenzene[5] |

| CAS Number | 121-14-2[5] |

| Molecular Formula | C₇H₆N₂O₄[5][6] |

| Molecular Weight | 182.13 g/mol [5] |

| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-][5] |

| InChI Key | RMBFBMJGBANMMK-UHFFFAOYSA-N[5] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Temperature (°C) | Pressure |

| Melting Point | 67-71 °C (153-160 °F)[7][8][9] | - | - |

| Boiling Point | ~300 °C (572 °F) (decomposes)[3][7] | - | 760 mmHg |

| Density | 1.521 g/cm³[3][10] | 20 | - |

| Vapor Pressure | 0.000147 - 0.0051 mmHg[3][6] | 20-22 | - |

| Water Solubility | 200 - 300 mg/L[5][8][9] | 20-25 | - |

| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, ethanol, and ether.[5] | - | - |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.98 - 2.0[3][6] | - | - |

| Flash Point | 207 °C (404 °F) (Closed cup)[4][5] | - | - |

Experimental Protocols

This section details the standard laboratory methodologies for determining some of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[3]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[6][9] The tube is then tapped gently to ensure the sample is compact.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.[3][6][11]

-

Heating: The apparatus is heated gradually.[11] A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2°C per minute as the melting point is neared to ensure thermal equilibrium.[9][11]

-

Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6][9] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[11]

Boiling Point Determination (Micro Method)

For determining the boiling point of a substance available in small quantities, a micro boiling point determination method is suitable. Since this compound is a solid at room temperature, this method would be applicable to its molten state or if it were in a liquid form.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed into a small test tube (e.g., a fusion tube).[4][12]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end downwards.[12][13]

-

Apparatus Setup: The test tube is attached to a thermometer with the sample adjacent to the thermometer bulb. This assembly is then heated in a Thiele tube or an oil bath.[4][12]

-

Heating and Observation: The apparatus is heated, causing the air trapped in the capillary tube to expand and bubble out.[4][8] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.[4][8]

-

Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[4][8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in a specific solvent.[10]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., water).[10] The addition of excess solid ensures that a saturated solution is formed.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[14]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.[14][15]

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15] This concentration represents the solubility of the compound at that temperature.

Visualizations

The following diagrams illustrate the chemical structure of this compound, a typical workflow for its synthesis, and a simplified representation of its metabolic pathway.

Caption: Chemical structure of this compound.

Caption: Simplified workflow for the synthesis of this compound.

Caption: Simplified reductive metabolic pathway of this compound.

Safety and Hazards

This compound is a toxic and combustible substance. It can be absorbed through the skin, and is toxic by inhalation and ingestion.[5] It is classified as a probable human carcinogen.[16] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[5] It is stable under normal conditions but can decompose explosively at high temperatures (above 250°C).[5][7] It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[8][9] Appropriate personal protective equipment, including gloves and respiratory protection, should be used when handling this compound.

This guide provides a foundational understanding of the chemical properties of this compound. For more detailed toxicological data and specific handling procedures, consulting a comprehensive Safety Data Sheet (SDS) is strongly recommended.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. globallcadataaccess.org [globallcadataaccess.org]

- 3. westlab.com [westlab.com]

- 4. chymist.com [chymist.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemconnections.org [chemconnections.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jk-sci.com [jk-sci.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. This compound Degradation Pathway [eawag-bbd.ethz.ch]

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Dinitrotoluene

This technical guide provides a comprehensive overview of the synthesis and discovery of 2,4-Dinitrotoluene (B133949) (DNT), a pivotal chemical intermediate in the production of polyurethanes and explosives. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the synthetic pathways, experimental protocols, and quantitative data associated with 2,4-DNT.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of nitroaromatic compounds in the 19th century. While the exact date of the first synthesis of 2,4-DNT is not prominently documented, it emerged as a key intermediate in the production of trinitrotoluene (TNT). TNT was first synthesized in 1863 by the German chemist Julius Wilbrand, initially for use as a yellow dye.[1] Its potential as an explosive was not fully recognized for several decades.[1] The large-scale production of TNT necessitated efficient methods for the dinitration of toluene (B28343), leading to the isolation and study of dinitrotoluene isomers, with 2,4-DNT being the most prevalent.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the electrophilic aromatic substitution of toluene using a nitrating agent. This is typically achieved through a two-step process where toluene is first mononitrated to a mixture of nitrotoluene isomers, followed by a second nitration to yield dinitrotoluene.

Principal Synthetic Route: Nitration of Toluene

The nitration of toluene is a well-studied reaction that proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid". The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.

The methyl group of toluene is an ortho-, para-directing activator, leading to the formation of 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) in the first nitration step. The subsequent nitration of this isomer mixture predominantly yields this compound and 2,6-Dinitrotoluene. The typical isomer distribution of the dinitrated product is approximately 80% 2,4-DNT and 20% 2,6-DNT, with minor amounts of other isomers.[2] This ratio is attributed to the steric hindrance at the ortho positions, making the para position more accessible for substitution.[2]

Quantitative Data on this compound Synthesis

The yield and isomer distribution of dinitrotoluene are highly dependent on the reaction conditions. The following tables summarize quantitative data from various synthetic protocols.

| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield of DNT (%) | 2,4-DNT:2,6-DNT Ratio | Reference |

| Toluene | Mixed Acid (HNO₃/H₂SO₄) | - | 60 (step 1), 115 (step 2) | 0.5 (step 1), 1 (step 2) | ~96 (calculated from 177g product from 100g toluene) | Not specified | |

| Toluene | Fuming HNO₃ | Chloroform, H₂SO₄ | -10 to 0, then reflux | Not specified | Not specified | Not specified | [3] |

| Toluene | N₂O₅/HNO₃ | - | 10 | 1 | 100 | 4.44:1 | [4][5] |

| Toluene | HNO₃ | H₃PO₄/MoO₃/SiO₂ | 60 | 2.5 | 95.6 | 6-8:1 | [6] |

Experimental Protocols

Protocol 1: Two-Step Nitration of Toluene with Mixed Acid

This protocol is a classic laboratory-scale synthesis of this compound.

Materials:

-

Toluene (100 g)

-

Concentrated Sulfuric Acid (d=1.84 g/ml)

-

Concentrated Nitric Acid (d=1.45 g/ml)

-

Fuming Nitric Acid (d=1.5 g/ml)

-

Ice-water

Procedure:

Step 1: Mononitration

-

Place 100 g of toluene in a 1000 ml round-bottom flask equipped with a thermometer, a dropping funnel, and a fume outlet.

-

Prepare the first nitrating acid mixture by carefully adding 80 ml of concentrated nitric acid to 100 ml of concentrated sulfuric acid.

-

Add the nitrating acid mixture to the toluene in small portions through the dropping funnel, ensuring the temperature is maintained at 60°C with constant stirring.

-

After the addition is complete, continue stirring at 60°C for an additional 30 minutes.

-

Allow the reaction mixture to cool and transfer it to a separating funnel. Separate the lower layer of inorganic acids from the upper oily layer of mononitrotoluene.

Step 2: Dinitration

-

Return the mononitrotoluene mixture to the reaction flask.

-

Prepare the second nitrating acid mixture by adding 80 ml of fuming nitric acid to 190 ml of concentrated sulfuric acid.

-

Slowly add the second nitrating acid mixture to the mononitrotoluene. The temperature will rise and should be maintained at 115°C, with gentle warming if necessary.

-

After the addition is complete, maintain the temperature and stir for 60 minutes.

-

Pour the hot reaction mixture into a large volume of ice-water.

-

The liquid dinitrotoluene will crystallize upon cooling.

-

Wash the crystals with distilled water to remove residual acids.

-

Filter and dry the product to yield approximately 177 g of this compound.

Protocol 2: Purification of this compound by Crystallization

This protocol describes a method for obtaining high-purity 2,4-DNT from a mixture of DNT isomers.[7][8]

Materials:

-

DNT isomer mixture (e.g., from Protocol 1)

-

Aqueous Sulfuric Acid (65-90 wt%)

Procedure:

-

Intimately contact the DNT isomer mixture with 65-90 wt% aqueous sulfuric acid at a temperature between 50 and 90°C. Use an excess amount of the DNT mixture to ensure the aqueous acid phase becomes saturated.

-

Separate the excess organic DNT phase from the aqueous sulfuric acid phase.

-

Cool the sulfuric acid phase to a temperature below 40°C (preferably around 25°C).

-

Substantially pure 2,4-DNT will crystallize out of the solution.

-

Isolate the crystals by filtration. This method can yield 2,4-DNT with a purity of over 98%.[8]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway for this compound via two-step nitration of toluene.

Experimental Workflow for 2,4-DNT Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. TNT - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. CN119241365A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 4. energetic-materials.org.cn [energetic-materials.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 7. High purity this compound from toluene nitration process - Patent 0066202 [data.epo.org]

- 8. EP0066202A1 - High purity this compound from toluene nitration process - Google Patents [patents.google.com]

2,4-Dinitrotoluene IUPAC name and CAS number

An In-Depth Technical Guide to 2,4-Dinitrotoluene (B133949)

Introduction

This compound (2,4-DNT) is an organic compound with the chemical formula C₇H₆N₂O₄.[1] It is a pale yellow to orange crystalline solid and is one of six positional isomers of dinitrotoluene.[1][2] While it is known as a precursor in the synthesis of trinitrotoluene (TNT), its primary industrial use is in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacture of flexible polyurethane foams.[1][2][3][4] This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, metabolic pathways, and toxicity, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |

| Molar Mass | 182.134 g/mol | [1] |

| Appearance | Pale yellow to orange crystalline solid | [1][2] |

| Melting Point | 67-71 °C (153-160 °F; 340-344 K) | [1][3][4] |

| Boiling Point | Decomposes at 250–300 °C | [1][4] |

| Density | 1.52 g/cm³ | [1][6] |

| Water Solubility | 0.3 g/L (at 20 °C) | [3] |

| Vapor Pressure | 1.47 x 10⁻⁴ mmHg (at 22 °C) | [1] |

| Flash Point | 207 °C (404 °F; 480 K) | [1] |

Applications

The primary application of 2,4-DNT is as a chemical intermediate.

-

Polyurethane Production: The vast majority of 2,4-DNT is used to produce toluene diisocyanate (TDI), a monomer required for manufacturing flexible polyurethane foams.[1][2][3][4] The process involves the hydrogenation of DNT to 2,4-toluenediamine, which is then treated with phosgene (B1210022) to yield TDI.[1][3]

-

Explosives and Propellants: A smaller fraction of 2,4-DNT is used in the explosives industry. It serves as a precursor for the synthesis of trinitrotoluene (TNT).[1][2] It is also utilized as a plasticizer, a deterrent coating, and a burn rate modifier in smokeless gunpowders.[1][2] Due to its toxicity, its use in modern propellant formulations is declining.[1]

-

Dye Synthesis: 2,4-DNT also serves as an intermediate in the manufacturing of various dyes.[2][3]

Experimental Protocols

Synthesis of this compound

The synthesis of 2,4-DNT is typically achieved through the nitration of toluene. The following protocol describes a two-step nitration process.

Materials:

-

Toluene (100 g)

-

Concentrated Sulfuric Acid (d=1.84 g/ml)

-

Concentrated Nitric Acid (d=1.45 g/ml)

-

Fuming Nitric Acid (d=1.5 g/ml)

-

Ice water

-

Distilled water

Equipment:

-

1000 ml round-bottom flask

-

Thermometer

-

Dropping funnel

-

Glass tube for fume removal

-

Separating funnel

-

Stirring apparatus

Procedure:

-

First Nitration (Mononitrotoluene Synthesis):

-

Place 100 g of toluene into the 1000 ml round-bottom flask, equipped with a stirrer, thermometer, and dropping funnel.

-

Prepare the first nitrating acid mixture by combining 100 ml of concentrated sulfuric acid and 80 ml of concentrated nitric acid.

-

Slowly add the nitrating acid mixture to the toluene in small portions through the dropping funnel. Maintain the reaction temperature at 60°C, ensuring vigorous stirring after each addition.

-

Once the addition is complete, continue stirring and maintain the temperature at 60°C for an additional 30 minutes.

-

Allow the reaction mixture to cool. Transfer the contents to a separating funnel and separate the lower layer of inorganic acids from the upper oily layer of mononitrotoluene.

-

-

Second Nitration (Dinitrotoluene Synthesis):

-

Return the mononitrotoluene oil to the reaction flask.

-

Prepare the second nitrating acid mixture by combining 190 ml of concentrated sulfuric acid and 80 ml of fuming nitric acid.

-

Slowly add this second mixture to the mononitrotoluene. The temperature will rise; maintain it at 115°C, warming gently if necessary.

-

After adding all the acid, keep the mixture heated and stirred at 115°C for 60 minutes.

-

Pour the hot reaction mixture into a large volume of ice water. The liquid this compound will precipitate and crystallize.

-

Wash the crystalline product thoroughly with distilled water to remove residual acids.

-

Filter the product and dry it. The expected yield is approximately 177 g of this compound, which appears as long yellow needles.

-

Caption: Synthesis workflow for this compound via a two-step nitration of toluene.

Metabolic Pathways

This compound is a xenobiotic compound that can be metabolized by various microorganisms. Understanding these degradation pathways is crucial for bioremediation and toxicological studies.

Fungal Degradation

The white-rot fungus Phanerochaete chrysosporium is capable of mineralizing 2,4-DNT under ligninolytic conditions.[3] The degradation involves a multi-step pathway that begins with reduction rather than oxidation.

Key steps in the pathway: [3]

-

Initial Reduction: The process starts with the reduction of a nitro group on 2,4-DNT to form 2-amino-4-nitrotoluene.

-

Oxidation: The manganese peroxidase (MnP) enzyme oxidizes 2-amino-4-nitrotoluene, yielding 4-nitro-1,2-benzoquinone and methanol.

-

Second Reduction: The benzoquinone is then reduced to 4-nitro-1,2-hydroquinone.

-

Methylation: Finally, the hydroquinone (B1673460) is methylated to produce 1,2-dimethoxy-4-nitrobenzene.

This pathway is unique as it appears to remove both nitro groups before the aromatic ring is cleaved.[3]

Caption: Metabolic pathway of 2,4-DNT degradation by the fungus Phanerochaete chrysosporium.

Bacterial Degradation

Various bacterial strains can also degrade 2,4-DNT. For instance, Burkholderia sp. strain DNT and Burkholderia cepacia can mineralize 2,4-DNT through an oxidative pathway.[3][7] This pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the release of nitrite.[8] In contrast, under anaerobic conditions or in bacteria like Escherichia coli, the metabolism is primarily reductive, converting the nitro groups to amino groups, forming intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene.[8][9]

Toxicity and Safety

This compound is classified as a highly toxic compound and a suspected carcinogen.[1][3] Exposure can lead to significant health effects.

| Data Type | Value | Species | Route | Reference |

| LD₅₀ (Median Lethal Dose) | 1954 mg/kg | Mouse | Oral | [1] |

| LDLo (Lowest Published Lethal Dose) | 27 mg/kg | Cat | Oral | [1] |

| Oral LD₅₀ Range | 240 - 650 mg/kg | Rat | Oral | [10] |

| EPA Reference Dose (RfD) | 0.002 mg/kg/day | - | Oral | [11] |

| OSHA PEL (Permissible Exposure Limit) | 1.5 mg/m³ (TWA) | Human | Inhalation | [1][11] |

| NIOSH REL (Recommended Exposure Limit) | 1.5 mg/m³ (TWA) | Human | Inhalation | [1] |

| NIOSH IDLH (Immediately Dangerous) | 50 mg/m³ | Human | Inhalation | [1] |

Health Effects:

-

Hematological Effects: A primary toxic effect of 2,4-DNT is the conversion of hemoglobin to methemoglobin, leading to methemoglobinemia, cyanosis, and anemia.[1][3][10]

-

Neurological Effects: Chronic inhalation exposure can affect the central nervous system.[11] Severe neurological effects have been observed in animal studies.[10]

-

Hepatotoxicity: Liver damage is a known consequence of exposure.[3][10]

-

Reproductive Toxicity: Some studies of chronically exposed workers have reported a significant reduction in sperm count and morphology.[11] Testicular degeneration has been observed in animal studies.[10]

-

Carcinogenicity: 2,4-DNT is considered a suspected carcinogen.[3] Oral exposure in animal studies has been linked to kidney, liver, and mammary gland tumors.[5][11]

Safety and Handling: 2,4-DNT is combustible when exposed to heat or flame and can react with oxidizing materials.[3][4] It decomposes when heated to 250°C or higher, and mixtures with nitric acid are highly explosive.[1][3][4] It is listed as a hazardous waste by the U.S. EPA (Hazardous Waste Number D030).[1] Proper personal protective equipment, including suitable clothing and gloves, should be worn when handling this chemical.[3] Release to the environment should be avoided.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound, Uses, Safety [cofferxm.com]

- 4. This compound, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

- 7. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 8. Aerobic Transformation of this compound by Escherichia coli and Its Implications for the Detection of Trace Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. ph.health.mil [ph.health.mil]

- 11. epa.gov [epa.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dinitrotoluene in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 2,4-dinitrotoluene (B133949) (2,4-DNT), a compound of significant environmental and toxicological interest. A key intermediate in the manufacturing of polyurethane foams and the explosive 2,4,6-trinitrotoluene (B92697) (TNT), 2,4-DNT's presence in soil and groundwater is a pressing concern.[1][2] This document consolidates quantitative data, details experimental protocols for analysis, and visualizes key degradation pathways to support research and development efforts.

Core Concepts: Solubility and Stability of 2,4-DNT

This compound is characterized by its moderate water solubility, which allows for its transport in surface and groundwater.[2][3] Its persistence in aqueous environments is governed by several degradation mechanisms, including biodegradation, photolysis, and alkaline hydrolysis.[2][3] Understanding these properties is crucial for assessing its environmental fate, developing remediation strategies, and evaluating potential toxicological impacts.

Quantitative Data Summary

The following tables summarize the key quantitative data on the solubility and degradation kinetics of 2,4-DNT in aqueous solutions.

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility (mg/L) | Ionic Strength (mol/L) | Reference |

| 4 | - | 0.3352 - 0.6820 (Seawater) | [4][5] |

| 20 | 180 (for 2,6-DNT) | - | [6] |

| 20 | - | 0.3352 - 0.6820 (Seawater) | [4][5] |

| 22 | 270 | - | [6] |

| 25 | 200 | - | [7] |

| 30 | - | 0.3352 - 0.6820 (Seawater) | [4][5] |

| 40 | - | 0.3352 - 0.6820 (Seawater) | [4][5] |

| 50 | 370 ( g/100g x 1000) | - | [8][9] |

| 61 | 975 | - | [7] |

| 100 | 2540 ( g/100g x 1000) | - | [8][9] |

Note: Solubility data can vary between studies due to different experimental methods. The solubility in seawater is noted to be lower than in pure water.[4][5]

Table 2: Degradation Kinetics of this compound in Aqueous Solutions

| Degradation Process | Conditions | Rate/Half-life | Key Findings | Reference |

| Biodegradation | Aerobic, freshwater microorganisms | 32% per day at 10 mg/L | Degradation is concentration-dependent. | [10] |

| Aerobic fluidized-bed biofilm reactor | >98% removal | Effective for mixtures of 2,4- and 2,6-DNT. | [1] | |

| Pseudomonas sp. | Stoichiometric release of nitrite | Complete mineralization via an oxidative pathway. | [11][12] | |

| Soil microorganisms | Half-life of 25 days at 22°C | Transformation to amino-nitro intermediates. | [13] | |

| Photolysis | Deionized water, sunlight/artificial light | Half-life of ~4 hours | Follows pseudo-first-order kinetics. | [14] |

| Deionized water with humic acids | Half-life of ~2 hours | Humic acids act as sensitizers. | [14] | |

| Deionized water with NaCl | Half-life of ~1 hour | Salt enhances the sensitizing effect. | [14] | |

| Seawater, simulated solar radiation | 89% reduction in 24 hours (for 2,6-DNT) | Primary degradation route in oxygenated water. | [2][3] | |

| Sunlit natural waters | Half-life of 3 to 10 hours | - | [15] | |

| Alkaline Hydrolysis | pH 12, 20°C | More resistant than TNT | - | [16][17] |

| - | - | The direct substitution of a nitro group by a hydroxide (B78521) is the most favorable pathway. | [16][17] |

Experimental Protocols

Accurate determination of 2,4-DNT solubility and stability relies on robust experimental methodologies. The following sections detail the key protocols cited in the literature.

Solubility Determination

A common method for determining the aqueous solubility of 2,4-DNT involves the following steps:

-

Sample Preparation: A supersaturated solution is created by adding an excess amount of 2,4-DNT (e.g., 100 mg) to a known volume of deionized water (e.g., 100 mL) in an Erlenmeyer flask.[8][9]

-

Equilibration: The flask is placed in a constant-temperature water bath and stirred for an extended period (e.g., one week) to ensure equilibrium is reached.[8][9]

-

Phase Separation: Prior to sampling, stirring is ceased to allow any undissolved solid 2,4-DNT to settle.[9]

-

Sampling: A sample of the supernatant is carefully withdrawn.

-

Analysis: The concentration of 2,4-DNT in the sample is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability Assessment (Degradation Studies)

To assess the stability of 2,4-DNT under various conditions, the following general protocol can be followed:

-

Solution Preparation: A stock solution of 2,4-DNT is prepared in the desired aqueous matrix (e.g., deionized water, seawater, buffered solution at a specific pH).[18]

-

Experimental Conditions: The solution is subjected to the conditions being investigated, such as exposure to a specific light source for photolysis studies, inoculation with microorganisms for biodegradation studies, or adjustment to a specific pH for hydrolysis studies.

-

Time-course Sampling: Aliquots of the solution are collected at regular time intervals.

-

Sample Preparation for Analysis: Samples may require filtration (e.g., through a 0.45 μm filter) and dilution prior to analysis.[19] For some analyses, extraction with a solvent like dichloromethane (B109758) may be necessary.[20]

-

Concentration Measurement: The concentration of 2,4-DNT and any potential degradation products are quantified using analytical methods like HPLC or GC.

Analytical Methods

Several analytical techniques are suitable for the quantification of 2,4-DNT in aqueous samples:

-

High-Performance Liquid Chromatography (HPLC): A widely used method, often with ultraviolet (UV) detection.[2][21] Reversed-phase columns (e.g., C18) are typically employed with a mobile phase such as a methanol/water mixture.[9] This method allows for the direct analysis of aqueous samples.[2]

-

Gas Chromatography (GC): GC coupled with various detectors, including electron capture detector (ECD), flame ionization detector (FID), or mass spectrometry (MS), is also a common and sensitive technique.[2][21]

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the primary degradation pathways of 2,4-DNT and a general experimental workflow for its analysis.

Caption: Degradation pathways of 2,4-DNT.

Caption: Experimental workflow for 2,4-DNT analysis.

Conclusion

This technical guide provides a foundational understanding of the aqueous solubility and stability of this compound. The provided data tables, experimental protocols, and pathway visualizations offer a valuable resource for professionals engaged in environmental science, toxicology, and drug development. Further research into the specific degradation products under various environmental conditions and the development of more efficient remediation technologies remains a critical area of investigation.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. journals.asm.org [journals.asm.org]

- 12. Biodegradation of this compound by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comprehensive investigations of kinetics of alkaline hydrolysis of TNT (2,4,6-trinitrotoluene), DNT (this compound), and DNAN (2,4-dinitroanisole) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Degradation of this compound in aqueous solution by dielectric barrier discharge plasma combined with Fe–RGO–BiVO4 nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. osha.gov [osha.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,4-Dinitrotoluene (2,4-DNT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2,4-Dinitrotoluene (2,4-DNT), a significant industrial chemical primarily used in the synthesis of toluene (B28343) diisocyanate for polyurethane production and historically in the manufacturing of explosives.[1][2] This document details its fundamental properties, presents experimental methodologies for their determination, and explores its chemical reactivity and biological transformation pathways. Quantitative data are summarized in structured tables for ease of reference. Furthermore, key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of the compound's behavior.

Physical Properties

2,4-DNT is a pale yellow to orange crystalline solid with a slight characteristic odor at room temperature.[1] It is sparingly soluble in water but soluble in various organic solvents, including acetone, ethanol, benzene, and ether.[3][4][5]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Pale yellow to orange crystalline solid | [1] |

| Molecular Formula | C₇H₆N₂O₄ | |

| Molecular Weight | 182.13 g/mol | |

| Melting Point | 67-71 °C (153-160 °F) | [1][3][4][6][7][8][9] |

| Boiling Point | ~300 °C (572 °F) with decomposition | [1][3][7][8] |

| Density | 1.521 g/cm³ at 20°C | [1][7] |

| Vapor Pressure | 1.47 x 10⁻⁴ mmHg at 22 °C | [1][7] |

| Water Solubility | 270 mg/L at 22 °C | [1][8][10] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.98 | [1][8] |

| Flash Point | 207 °C (404 °F) (Closed Cup) |

Chemical Properties and Reactivity

2,4-DNT is a nitroaromatic compound, and its chemical behavior is dominated by the two electron-withdrawing nitro groups on the toluene ring. It is a stable compound under normal conditions but can undergo hazardous reactions.[6]

Table 2: Chemical and Reactivity Data of this compound

| Property | Description | Reference(s) |

| Stability | Stable under normal conditions. | [4][6] |

| Incompatibilities | Strong oxidizing agents, reducing agents, strong bases. | [4][6] |

| Hazardous Decomposition | Decomposes when heated above 250 °C, emitting toxic fumes of nitrogen oxides. Spontaneous and potentially explosive decomposition can occur above 280 °C, especially if confined. | |

| Reactivity with Metals | Not specified in the provided context. | |

| Hazardous Polymerization | Does not occur. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of 2,4-DNT.

Synthesis of this compound

A common laboratory-scale synthesis involves the two-step nitration of toluene.

-

Step 1: Mononitration of Toluene:

-

Place 100 g of toluene in a round-bottom flask equipped with a thermometer, dropping funnel, and a fume outlet.

-

Prepare a nitrating mixture of 100 ml of concentrated sulfuric acid and 80 ml of concentrated nitric acid.

-

Add the nitrating mixture portion-wise to the toluene while maintaining the reaction temperature at 60°C with constant stirring.

-

After the addition is complete, maintain the temperature at 60°C for an additional 30 minutes.

-

Cool the reaction mixture and separate the organic layer (mononitrotoluene) from the acid layer using a separatory funnel.

-

-

Step 2: Dinitration of Mononitrotoluene:

-

Return the mononitrotoluene to the flask.

-

Prepare a second nitrating mixture of 190 ml of concentrated sulfuric acid and 80 ml of fuming nitric acid.

-

Slowly add this mixture to the mononitrotoluene, maintaining the temperature at 115°C.

-

After the addition, continue heating and stirring for 60 minutes.

-

Pour the hot reaction mixture into a large volume of ice-water to precipitate the 2,4-DNT.

-